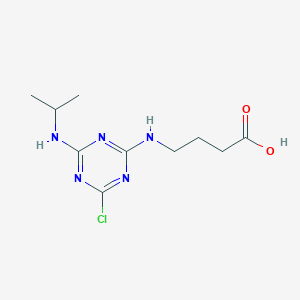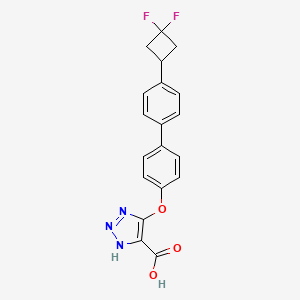
(2,4,6-Trichloro-3-hydroxy-5-methoxyphenyl)methyl |A-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4,6-Trichloro-3-hydroxy-5-methoxyphenyl)methyl |A-D-glucopyranoside is a chlorophenyl glycoside that can be isolated from the plant Lilium regale . . Its unique structure, which includes multiple chlorine atoms and a glucopyranoside moiety, makes it an interesting subject for various scientific studies.
Méthodes De Préparation
The synthesis of (2,4,6-Trichloro-3-hydroxy-5-methoxyphenyl)methyl |A-D-glucopyranoside involves several stepsThe final step involves the glycosylation of the chlorophenyl compound with a glucopyranoside . Industrial production methods may involve optimizing reaction conditions such as temperature, pH, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
(2,4,6-Trichloro-3-hydroxy-5-methoxyphenyl)methyl |A-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2,4,6-Trichloro-3-hydroxy-5-methoxyphenyl)methyl |A-D-glucopyranoside has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of chlorination and glycosylation on chemical reactivity.
Biology: Researchers use it to investigate its potential effects on cellular processes and its role in plant defense mechanisms.
Medicine: The compound is studied for its potential therapeutic effects on lung ailments and other diseases.
Mécanisme D'action
The mechanism of action of (2,4,6-Trichloro-3-hydroxy-5-methoxyphenyl)methyl |A-D-glucopyranoside involves its interaction with specific molecular targets. The compound’s chlorophenyl group can interact with proteins and enzymes, potentially inhibiting their activity. The glucopyranoside moiety may facilitate the compound’s uptake into cells, where it can exert its effects on various biochemical pathways .
Comparaison Avec Des Composés Similaires
(2,4,6-Trichloro-3-hydroxy-5-methoxyphenyl)methyl |A-D-glucopyranoside is unique due to its specific combination of chlorination and glycosylation. Similar compounds include:
Chlorophenyl glycosides: These compounds share the chlorophenyl group but may differ in the number and position of chlorine atoms.
Methoxyphenyl glycosides: These compounds have a methoxy group but may lack the chlorination.
Other glycosylated phenols: These compounds have a glycosyl group attached to a phenolic structure but may differ in other substituents. The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H17Cl3O8 |
|---|---|
Poids moléculaire |
419.6 g/mol |
Nom IUPAC |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2,4,6-trichloro-3-hydroxy-5-methoxyphenyl)methoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C14H17Cl3O8/c1-23-13-7(16)4(6(15)10(20)8(13)17)3-24-14-12(22)11(21)9(19)5(2-18)25-14/h5,9,11-12,14,18-22H,2-3H2,1H3/t5-,9-,11+,12-,14-/m1/s1 |
Clé InChI |
TYELUJWIGHLZGC-MMUFKSSJSA-N |
SMILES isomérique |
COC1=C(C(=C(C(=C1Cl)O)Cl)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)Cl |
SMILES canonique |
COC1=C(C(=C(C(=C1Cl)O)Cl)COC2C(C(C(C(O2)CO)O)O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[[2-[(2,3-dichlorophenyl)methoxy]phenyl]methyl]-N,N'-dimethylethane-1,2-diamine](/img/structure/B15136360.png)





![6-Amino-3,24,28-trihydroxy-21-methoxy-7-methyl-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),2(11),3,7,9,17,20(25),27-octaene-5,26-dione](/img/structure/B15136413.png)


![[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] hexadecanoate](/img/structure/B15136444.png)

![4-[4-[(1S,5R)-3,8-diazabicyclo[3.2.1]octan-3-yl]-8-fluoro-2-[[(3S,4E)-4-(fluoromethylidene)-1,3-dimethylpiperidin-3-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol](/img/structure/B15136462.png)


